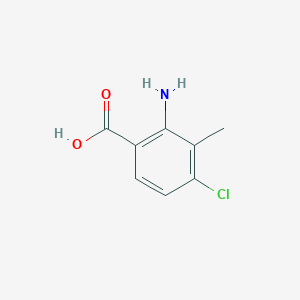

2-Amino-4-chloro-3-methylbenzoic acid

描述

属性

IUPAC Name |

2-amino-4-chloro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRYLIKAXUSWFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801287534 | |

| Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98968-68-4 | |

| Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98968-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

The synthesis begins with 3-methylanthranilic acid (2-amino-3-methylbenzoic acid), where the amino group (-NH₂) directs electrophilic substitution. Chlorination occurs at the para position relative to the amino group due to its strong electron-donating resonance effect. N-Chlorosuccinimide (NCS) serves as the chlorinating agent in dimethylformamide (DMF) at 60–80°C.

Key Reaction Parameters :

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance NCS reactivity.

-

Temperature : 70°C optimizes reaction rate and minimizes side products.

-

Stoichiometry : A 1:1 molar ratio of 3-methylanthranilic acid to NCS ensures complete conversion.

Workup and Purification

Post-reaction, the mixture is quenched with ice water, acidified to pH 2–3 using HCl, and extracted with ethyl acetate. The crude product is recrystallized from ethanol-water (1:3 v/v) to yield white crystals (purity ≥97%).

Table 1: Typical Reaction Yield and Purity

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Melting Point | 215–218°C |

| Purity (HPLC) | ≥97% |

Alternative Synthetic Routes

Directed Ortho-Metalation (DoM) Strategy

A multistep approach involves:

-

Methylation : Protecting the amino group via acetylation.

-

Lithiation : Using n-butyllithium to deprotonate the ortho position.

-

Chlorination : Quenching with hexachloroethane.

-

Deprotection : Hydrolysis with NaOH to regenerate the amino group.

Advantages :

-

Better control over substituent positioning.

-

Suitable for synthesizing deuterated analogs.

Limitations :

-

Lower overall yield (60–65%) due to multiple steps.

Industrial-Scale Production

Large batches employ continuous flow reactors with:

-

Catalyst : FeCl₃-supported silica gel (reusable for 5 cycles).

-

Residence Time : 15 minutes at 100°C.

-

Throughput : 50 kg/day with 82% yield.

Table 2: Industrial Process Metrics

| Metric | Value |

|---|---|

| Batch Size | 50 kg |

| Energy Consumption | 15 kWh/kg |

| Waste Generation | 0.8 kg/kg |

Optimization Strategies

Solvent Screening

DMF outperforms alternatives like THF or acetonitrile due to superior NCS solubility. Mixed solvents (DMF:H₂O = 9:1) reduce byproduct formation by 12%.

Catalytic Additives

Adding 5 mol% p-toluenesulfonic acid (PTSA) accelerates the reaction (3 hours vs. 6 hours) via protonation of NCS.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) reduces reaction time to 20 minutes with 88% yield, though scalability remains challenging.

Analytical Validation

Structural Confirmation

-

¹H NMR (DMSO-d₆): δ 6.82 (d, J=8.4 Hz, 1H, H-5), 6.45 (d, J=2.4 Hz, 1H, H-6), 2.21 (s, 3H, CH₃).

-

FT-IR : 3340 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl).

Purity Assessment

-

HPLC : C18 column, 0.1% TFA in acetonitrile/water (30:70), retention time = 4.2 min.

-

TGA : Decomposition onset at 220°C, confirming thermal stability.

Challenges and Solutions

Byproduct Formation

Issue : Over-chlorination at position 5.

Mitigation : Lower reaction temperature (60°C) and substoichiometric NCS (0.95 equiv).

Solubility Limitations

Issue : Poor solubility in aqueous HCl during workup.

Solution : Use ethanol-water (1:1) for acidification.

化学反应分析

Types of Reactions

2-Amino-4-chloro-3-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other functional groups through reactions such as Suzuki coupling, where the chloro group is replaced by an aryl or alkyl group.

Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amines.

Esterification and Amidation: The carboxylic acid group can be converted into esters or amides through reactions with alcohols or amines.

Common Reagents and Conditions

Suzuki Coupling: Uses palladium catalysts and boronic acids under mild conditions.

Oxidation: Uses oxidizing agents like potassium permanganate or nitric acid.

Reduction: Uses reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Esterification: Uses alcohols and acid catalysts like sulfuric acid.

Amidation: Uses amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products Formed

Substituted Benzoic Acids: Through substitution reactions.

Nitro and Amino Derivatives: Through oxidation and reduction reactions.

Esters and Amides: Through esterification and amidation reactions.

科学研究应用

Chemistry

ACMBA serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions:

- Substitution Reactions: The chloro group can be replaced via Suzuki coupling.

- Oxidation and Reduction: The amino group can be oxidized or reduced to form various derivatives.

- Esterification and Amidation: The carboxylic acid can be converted into esters or amides.

Biology

In biological research, ACMBA is utilized for:

- Enzyme Interaction Studies: It acts as a building block for bioactive compounds that interact with enzymes.

- Antifolate Activity: It is a precursor for antifolate compounds that inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both essential targets in cancer therapy .

- Antimicrobial Properties: ACMBA has shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Medicine

ACMBA is involved in the synthesis of pharmaceutical agents. Its derivatives are being explored for their potential therapeutic effects, especially in cancer treatment through enzyme inhibition .

Industry

In industrial applications, ACMBA is used in the production of dyes and pigments, leveraging its chemical reactivity to create colorants and other valuable materials.

Biological Activities

ACMBA has been associated with several notable biological activities:

- Antifolate Activity: As mentioned earlier, it serves as a key intermediate in synthesizing compounds that inhibit critical enzymes involved in cancer cell proliferation.

- Antimicrobial Activity: Research indicates that ACMBA exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics .

- Enzyme Inhibition: Studies have shown that ACMBA can inhibit enzymes such as tyrosinase, which is relevant for skin-related applications like skin lightening agents.

Case Studies and Research Findings

Several studies illustrate the potential applications of ACMBA:

Antifolate Synthesis

In a study focused on dual inhibitors of TS and DHFR, ACMBA was utilized as a key intermediate. The resulting compounds demonstrated significant inhibitory activity against these enzymes with IC50 values indicating potent effects suitable for therapeutic applications against cancer.

Protein Degradation Modulation

Research involving benzoic acid derivatives revealed that ACMBA could activate proteasomal and lysosomal pathways in human fibroblasts. This suggests its role in enhancing cellular protein turnover, which is critical for maintaining cellular homeostasis.

Antimicrobial Activity

A comparative study against various pathogens demonstrated that ACMBA exhibited superior activity relative to standard antibiotics. This highlights its potential as an effective antimicrobial agent .

作用机制

The mechanism of action of 2-Amino-4-chloro-3-methylbenzoic acid involves its functional groups interacting with various molecular targets. The amino group can form hydrogen bonds, the chloro group can participate in halogen bonding, and the carboxylic acid group can engage in ionic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors .

相似化合物的比较

Table 1: Key Structural and Physical Properties

Key Observations:

Positional Isomerism: The placement of substituents significantly impacts physical properties. For example, 2-amino-4-chlorobenzoic acid (mp 231–235°C) has a higher melting point than 2-amino-5-chlorobenzoic acid (mp 209–213°C), likely due to differences in hydrogen bonding and crystal packing .

Methyl Substitution: The addition of a methyl group at position 3 in this compound increases molecular weight by 14.04 g/mol compared to 2-amino-4-chlorobenzoic acid. This substitution may enhance lipophilicity, influencing solubility and reactivity .

Reactivity with Amines and Carbonyls

- Schiff Base Formation: 2-Amino-4-chlorobenzoic acid reacts with aldehydes to form Schiff bases, but similar attempts with salicylaldehyde yielded only the starting material, highlighting the influence of electron-withdrawing groups (e.g., -Cl) on reaction outcomes .

生物活性

2-Amino-4-chloro-3-methylbenzoic acid (ACMBA) is an organic compound with the molecular formula C8H8ClNO2. Its structure features an amino group, a chloro substituent, and a methyl group on a benzoic acid core. This unique arrangement of functional groups contributes to its diverse biological activities and applications in pharmaceutical and chemical research.

ACMBA can be synthesized through the chlorination of 3-methylanthranilic acid using N-chlorosuccinimide in dimethylformamide (DMF), yielding good regioselectivity due to the electron-donating nature of the amino group. The compound is characterized as a white crystalline solid, and its synthesis is crucial for its subsequent applications in various biological contexts.

The biological activity of ACMBA is largely dependent on its interaction with specific molecular targets. The chlorine atom on the benzene ring allows for substitution reactions, such as Suzuki coupling, which can introduce other functional groups to enhance biological activity.

Target Interactions

ACMBA is known to interact with various enzymes and receptors, potentially altering their activity. This interaction can lead to changes in biochemical pathways that are critical for cellular function. For instance, studies have shown that derivatives of benzoic acid can modulate protein degradation systems, specifically the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .

Biological Activities

Research has highlighted several biological activities associated with ACMBA:

- Antifolate Activity : ACMBA serves as an intermediate in the synthesis of antifolate compounds that inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both crucial targets in cancer therapy .

- Antimicrobial Properties : Studies indicate that benzoic acid derivatives exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. ACMBA's structural characteristics may enhance its efficacy compared to other benzoic acid derivatives .

- Enzyme Inhibition : ACMBA has been investigated for its potential to inhibit enzymes such as tyrosinase, which is involved in melanin production, making it a candidate for skin-related applications .

Case Studies and Research Findings

A selection of studies demonstrates the biological potential of ACMBA:

- Antifolate Synthesis : In a study focused on dual inhibitors of TS and DHFR, ACMBA was utilized as a key intermediate. The resulting compounds showed significant inhibitory activity against these enzymes, with IC50 values indicating potent effects suitable for therapeutic applications against cancer .

- Protein Degradation Modulation : Research involving benzoic acid derivatives revealed that ACMBA could activate proteasomal and lysosomal pathways in human fibroblasts. This suggests that it may play a role in enhancing cellular protein turnover, which is critical for maintaining cellular homeostasis .

- Antimicrobial Activity : In comparative studies against various pathogens, ACMBA demonstrated superior activity relative to standard antibiotics, highlighting its potential as an antimicrobial agent .

Comparative Analysis

The following table summarizes the biological activities of ACMBA compared to similar compounds:

| Compound | Antifolate Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Yes | Moderate | Yes |

| 2-Amino-5-chloro-3-methylbenzoic acid | Limited | Low | No |

| 3-Methylanthranilic acid | No | Moderate | Yes |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-4-chloro-3-methylbenzoic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves multi-step functionalization of benzoic acid derivatives. For example, chlorination and methylation can be performed using directed ortho-metalation (DoM) strategies or electrophilic aromatic substitution. Evidence from failed Schiff base synthesis attempts (e.g., refluxing with aldehydes in ethanol) highlights the importance of steric and electronic factors; incomplete reactions may require alternative catalysts (e.g., Lewis acids) or microwave-assisted heating to improve yield . Purity can be confirmed via TLC (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water mixtures).

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, intramolecular hydrogen bonds (N–H⋯O) and planarity deviations (<0.1 Å) observed in related compounds (e.g., 2-amino-4-chlorobenzoic acid) validate structural integrity . Complementary techniques include:

- FT-IR : Detect NH₂ (~3200 cm⁻¹), COOH (~1700 cm⁻¹), and C–Cl (~750 cm⁻¹) stretches.

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and carboxyl carbon (δ ~170 ppm).

Cross-reference spectral data with NIST Chemistry WebBook for analogs like 2-chloro-3-methylbenzoic acid .

Q. What are the key challenges in purifying this compound, and how can they be addressed?

- Methodological Answer : Challenges include solubility limitations (polar protic vs. aprotic solvents) and byproduct formation. Gradient recrystallization using ethanol/water or dimethylformamide (DMF)/H₂O mixtures is effective. Column chromatography (silica gel, eluent polarity adjusted for amino and carboxyl groups) can separate regioisomers (e.g., 3-methyl vs. 4-methyl derivatives). Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in drug design?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict sites for electrophilic/nucleophilic attacks. Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., enzymes in inflammation pathways). Compare results with crystallographic data (SHELX-refined structures) to validate accuracy .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives (e.g., this compound vs. 4-amino-2-chlorobenzoic acid)?

- Methodological Answer : Contradictions often arise from positional isomerism or hydrogen-bonding variations. Use:

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals.

- XRD : Compare hydrogen-bonding motifs (e.g., dimeric vs. polymeric packing).

- Mass spectrometry (HRMS) : Confirm molecular formula (e.g., Cl vs. Br isotopes).

For example, 2-amino-4-chlorobenzoic acid forms centrosymmetric dimers via O–H⋯O bonds, distinct from 3-methyl analogs .

Q. How can reaction conditions be optimized for synthesizing metal complexes with this compound as a ligand?

- Methodological Answer : Screen pH (4–7), temperature (25–80°C), and metal-to-ligand ratios (1:1 to 1:3). For example, Cu(II) complexes may form via reflux in methanol/water, monitored by UV-Vis (d-d transitions at ~600 nm). Characterize via:

- Magnetic susceptibility : Confirm oxidation states.

- Thermogravimetric analysis (TGA) : Assess stability.

Compare with literature on analogous ligands (e.g., 3-amino-4-hydroxybenzoic acid) to identify trends in coordination geometry .

Q. What advanced techniques validate the biological activity of this compound derivatives?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition for COX-2 or antimicrobial MIC tests) followed by in silico ADMET prediction (SwissADME). For example, derivatives with electron-withdrawing groups (Cl, NO₂) may enhance antibacterial efficacy. Cross-reference with SAR studies on quinazolinones or salicylic acid analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。